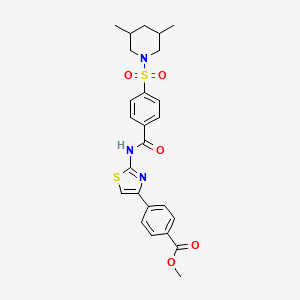![molecular formula C8H8F3NO3S B2776112 [4-(Trifluoromethoxy)phenyl]methanesulfonamide CAS No. 1250371-16-4](/img/structure/B2776112.png)
[4-(Trifluoromethoxy)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(Trifluoromethoxy)phenyl]methanesulfonamide” is a chemical compound with the CAS Number: 1250371-16-4 . It has a molecular weight of 255.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H8F3NO3S/c9-8(10,11)15-7-3-1-6(2-4-7)5-16(12,13)14/h1-4H,5H2,(H2,12,13,14) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 255.22 .Applications De Recherche Scientifique
Vicarious Nucleophilic Substitution Reactions
[4-(Trifluoromethoxy)phenyl]methanesulfonamide has been explored for its reactivity with carbanions bearing a leaving group through vicarious nucleophilic substitution (VNS) reactions. This process is significant as it opens new pathways for functionalizing benzene rings activated by electron-withdrawing groups, such as those found in sulfonamides, beyond the traditional nitro group activation. Such reactions have the potential to yield a variety of para-substituted products, enabling the exploration of new chemical spaces in synthetic organic chemistry (Lemek, Groszek, & Cmoch, 2008).
Proton-donating Ability and Conformational Studies
The proton-donating ability of derivatives of this compound has been investigated through quantum-chemical calculations and IR spectroscopy. These studies highlight the compound's potential in forming stable hydrogen-bonded dimers and its strength as a hydrogen bond donor compared to similar sulfonamides. Such properties are crucial for understanding the compound's behavior in various solvents and its potential application in developing novel hydrogen-bonded materials (Oznobikhina et al., 2009).
Applications in Molecular Structure Determination
The study of this compound derivatives has contributed to advancements in molecular structure determination. Through X-ray powder diffraction, the crystal structures of various derivatives have been elucidated, revealing insights into their supramolecular assembly, intermolecular interactions, and the effect of substitution on their structural integrity. This research not only aids in the development of novel compounds but also provides a deeper understanding of the structural requirements for desired physical and chemical properties (Dey et al., 2015).
Electrophilic Aromatic Formylation
Research into the reactivity of this compound has led to innovative approaches in electrophilic aromatic formylation. These methods enable the functionalization of aromatic compounds through the formation of aldehydes, facilitating the synthesis of a wide range of aromatic aldehydes. Such advances are critical for the development of new synthetic pathways in organic chemistry, offering more efficient and selective methods for constructing complex molecules (Betterley et al., 2018).
Enhancing Electrochemical Performance
The inclusion of this compound in electrolyte solutions has shown potential in improving the performance of lithium-ion batteries, especially at low temperatures. By forming a stable solid electrolyte interphase (SEI) on the anode surface, it contributes to enhanced capacity retention and reduced impedance, demonstrating the compound's utility in addressing challenges associated with the electrochemical performance of energy storage devices (Lin et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c9-8(10,11)15-7-3-1-6(2-4-7)5-16(12,13)14/h1-4H,5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHZUVWKKWIBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


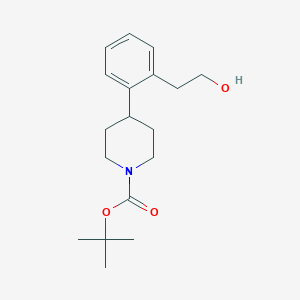

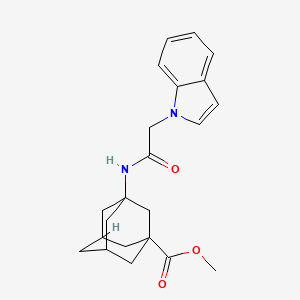
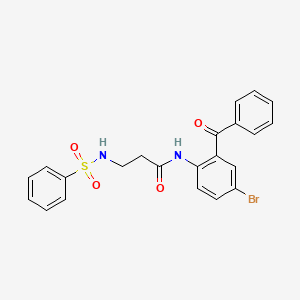
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2776038.png)

![2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride](/img/structure/B2776040.png)
![3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione](/img/structure/B2776045.png)
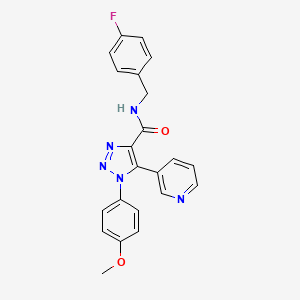


![(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2776049.png)
